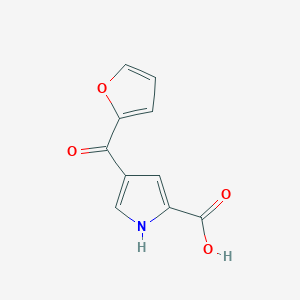
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both furan and pyrrole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of furan-2-carbonyl chloride with pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
化学反应分析
Types of Reactions
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(furan-2-carbonyl)-1H-pyrrole-2-carbinol.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers
作用机制
The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
相似化合物的比较
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but does not have the furan component.
4-(furan-2-carbonyl)-piperazine-1-carboxylic acid: Similar structure but with a piperazine ring instead of pyrrole
Uniqueness
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both furan and pyrrole rings, which confer distinct chemical and biological properties.
生物活性
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a furan-2-carbonyl group and a carboxylic acid moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, certain pyrrole-based compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, which are comparable to standard antibiotics like ciprofloxacin . The presence of the carboxylic acid group is crucial for enhancing the antimicrobial activity of these compounds.
Antiviral Activity
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has also been investigated for its antiviral potential. A study identified various pyrrole derivatives that exhibited antiviral activities against viruses such as the respiratory syncytial virus (RSV) and enteroviruses. The structure-activity relationship (SAR) indicated that modifications on the furan ring can significantly affect antiviral potency . The compound's efficacy was noted in inhibiting viral replication at low concentrations, suggesting it could be a candidate for further development as an antiviral agent.
Anticancer Properties
The compound has been explored for its anticancer effects, particularly in targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Modifications on the pyrrole core have led to compounds that bind effectively to these proteins, showing IC50 values as low as 1-2 nM in cancer cell lines . This highlights the potential of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may act by inhibiting specific enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : It can modulate neurotransmitter receptors, affecting neurotransmitter uptake and potentially influencing mood disorders .
- Induction of Apoptosis : By binding to Bcl-2 family proteins, it may promote apoptotic pathways in cancer cells, leading to reduced tumor growth.
Case Studies
Several case studies have documented the effectiveness of pyrrole derivatives:
- Antiviral Efficacy : In a study involving RSV, specific derivatives showed promising results with EC50 values indicating effective viral inhibition at concentrations lower than those found toxic to host cells .
- Antimicrobial Testing : A comparative study demonstrated that certain derivatives exhibited stronger antimicrobial activity than traditional antibiotics, suggesting a potential for new therapeutic agents against resistant strains .
Comparative Table of Biological Activities
属性
分子式 |
C10H7NO4 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(8-2-1-3-15-8)6-4-7(10(13)14)11-5-6/h1-5,11H,(H,13,14) |
InChI 键 |
YWWAGKVVFRQEFK-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)C2=CNC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















